1-bromo-9,9-dimethyl-9H-fluorene
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Overview
Description
1-Bromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H13Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 1-position and two methyl groups at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-9,9-dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethylfluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . For instance, the reaction can be carried out in an inert atmosphere using toluene as a solvent at elevated temperatures (100-110°C) for about 12 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organometallic compounds like palladium catalysts and boronic acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
1-Bromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound’s unique structural properties make it suitable for use in the development of non-linear optical (NLO) materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the study of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism by which 1-bromo-9,9-dimethyl-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom at the 1-position is highly reactive, making the compound a valuable intermediate in organic synthesis. The presence of the methyl groups at the 9-position enhances the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar in structure but with the bromine atom at the 2-position.
3-Bromo-9,9-dimethylfluorene: Another isomer with the bromine atom at the 3-position, used as an intermediate in organic synthesis.
4-Bromo-9,9-dimethylfluorene: This compound has the bromine atom at the 4-position and is used in similar applications.
Uniqueness: 1-Bromo-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The position of the bromine atom significantly influences the compound’s chemical behavior and its suitability for various applications .
Properties
IUPAC Name |
1-bromo-9,9-dimethylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUUSFWPQLMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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